molecular formula C6H7NO3 B6180716 3-(cyanomethyl)oxetane-3-carboxylic acid CAS No. 2639415-06-6

3-(cyanomethyl)oxetane-3-carboxylic acid

Cat. No.: B6180716
CAS No.: 2639415-06-6
M. Wt: 141.12 g/mol
InChI Key: CFYPPXWGUJILFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyanomethyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is characterized by the presence of an oxetane ring, a cyanomethyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyanomethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with cyanomethyl reagents under controlled conditions. One common method involves the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(cyanomethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

3-(cyanomethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: Research into potential pharmaceutical applications includes its use in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyanomethyl)oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the cyanomethyl and carboxylic acid groups can engage in various chemical interactions. These interactions can modulate biological pathways and molecular processes, making the compound useful in medicinal chemistry and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(hydroxymethyl)oxetane-3-carboxylic acid
  • 3-(aminomethyl)oxetane-3-carboxylic acid
  • 3-(methyl)oxetane-3-carboxylic acid

Uniqueness

3-(cyanomethyl)oxetane-3-carboxylic acid is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and for applications requiring specific functional group interactions .

Properties

CAS No.

2639415-06-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-(cyanomethyl)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c7-2-1-6(5(8)9)3-10-4-6/h1,3-4H2,(H,8,9)

InChI Key

CFYPPXWGUJILFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC#N)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.